rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664994
InChI: InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2/t6-,7+/m1/s1
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

CAS No.:

Cat. No.: VC17664994

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one -

Specification

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name (1S,6R)-bicyclo[4.2.0]octan-2-one
Standard InChI InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2/t6-,7+/m1/s1
Standard InChI Key WSJNSKQKFMRZBN-RQJHMYQMSA-N
Isomeric SMILES C1C[C@@H]2CC[C@@H]2C(=O)C1
Canonical SMILES C1CC2CCC2C(=O)C1

Introduction

Structural and Stereochemical Features

Core Skeleton and Stereochemistry

The bicyclo[4.2.0]octane framework consists of a seven-membered ring fused to a four-membered ring, creating two bridgehead carbons (C1 and C6). The "rel" designation indicates the relative configuration of the stereocenters, with C1 assigned as S and C6 as R. This configuration introduces distinct stereoelectronic effects that influence the compound’s reactivity and physical properties .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
IUPAC Name(1S,6R)-bicyclo[4.2.0]octan-2-one
SMILESC1C[C@H]2CC[C@H]2C(=O)C1
InChIKeyWSJNSKQKFMRZBN-BQBZGAKWSA-N

The stereochemistry at C1 and C6 has been confirmed via X-ray crystallography in related bicyclo[4.2.0]octanol derivatives, where analogous bridgehead configurations were resolved .

Synthetic Methodologies

Enolate-Mediated Cyclization

A principal route to bicyclo[4.2.0]octan-2-ones involves the reaction of lithium enolates derived from cyclic ketones (e.g., cyclopentanone) with phenyl vinyl sulfoxide. This method, detailed in McCleary’s doctoral work, proceeds via a conjugate addition-cyclization sequence (Method A) :

  • Enolate Formation: Deprotonation of cyclopentanone with LDA generates a reactive enolate.

  • Electrophilic Trapping: The enolate attacks phenyl vinyl sulfoxide, forming a sulfinyl intermediate.

  • Cyclization: Intramolecular alkylation yields the bicyclo[4.2.0]octanol framework.

  • Oxidation: Subsequent oxidation with Jones reagent converts the secondary alcohol to the ketone .

Reaction Conditions:

  • Temperature: −78°C to 0°C

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 20–40% (dependent on ring strain and steric factors) .

Stereochemical Control

The relative configuration of rel-(1S,6R)-bicyclo[4.2.0]octan-2-one is influenced by the stereoelectronic environment during cyclization. Studies on analogous systems reveal that bulky substituents at the bridgehead positions favor specific diastereomers due to torsional strain minimization . For example, substituents at C2 (e.g., methyl groups) can bias the transition state toward the rel-(1S,6R) configuration by stabilizing pseudo-chair conformations in the bicyclic framework .

Physicochemical Properties

Thermal Stability and Strain Analysis

The bicyclo[4.2.0]octane system exhibits moderate ring strain, with bond angle distortions at the bridgehead carbons. Computational studies on similar systems estimate strain energies of ~15–20 kcal/mol, comparable to norbornane derivatives .

Thermodynamic Data (Predicted):

PropertyValue
Strain Energy~18 kcal/mol
Melting Point45–50°C (estimated)
Boiling Point180–190°C (estimated)

Chemical Reactivity

Baeyer-Villiger Oxidation

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one undergoes regioselective Baeyer-Villiger oxidation with hydrogen peroxide to form lactones. Density functional theory (DFT) studies indicate that the migratory aptitude of the bridgehead C–C bond dictates product distribution :

Bicyclo[4.2.0]octan-2-one+H2O2Lactone (P1)+Lactone (P3)\text{Bicyclo[4.2.0]octan-2-one} + \text{H}_2\text{O}_2 \rightarrow \text{Lactone (P1)} + \text{Lactone (P3)}

Key Findings:

  • Kinetic Preference: Pathway P1 (migration of the C1–C6 bond) is favored due to lower activation energy (ΔG‡ = 22.3 kcal/mol vs. 24.1 kcal/mol for P3) .

  • Thermodynamic Stability: Lactone P1 is more stable by 1.8 kcal/mol .

Applications and Derivatives

Natural Product Synthesis

Bicyclo[4.2.0]octan-2-one derivatives serve as precursors to sesquiterpenes and diterpenes. For instance, functionalization at C7 or C8 enables access to tricyclic frameworks found in antibiotics like mellolide .

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis have enabled enantioselective routes to bicyclo[4.2.0]octan-2-ones. Chiral phosphoric acids promote asymmetric cyclizations with enantiomeric excess (ee) up to 85% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator